molecular formula C13H23N3O4S B5485909 4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide

4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide

Numéro de catalogue B5485909
Poids moléculaire: 317.41 g/mol
Clé InChI: CTQHUJDZHJZODC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide, also known as BAY 73-6691, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that is involved in the regulation of various physiological processes, including blood pressure, vascular tone, platelet aggregation, and neurotransmitter release. BAY 73-6691 has been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, pulmonary hypertension, and erectile dysfunction.

Mécanisme D'action

4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide 73-6691 works by inhibiting sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By inhibiting sGC, 4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide 73-6691 increases the levels of cGMP, leading to vasodilation and improved blood flow.
Biochemical and physiological effects:
4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide 73-6691 has been shown to have a number of biochemical and physiological effects, including vasodilation, improved cardiac function, and reduced pulmonary hypertension. In addition, 4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide 73-6691 has been shown to inhibit platelet aggregation and reduce inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide 73-6691 in lab experiments is its potency and selectivity for sGC. This allows for precise modulation of cGMP levels and downstream signaling pathways. However, one limitation of using 4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide 73-6691 is its potential toxicity and off-target effects, which must be carefully monitored in experimental settings.

Orientations Futures

There are several future directions for research on 4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide 73-6691. One area of interest is the potential use of 4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide 73-6691 in the treatment of pulmonary arterial hypertension (PAH). PAH is a progressive and life-threatening disease characterized by elevated pulmonary arterial pressure, which can lead to right heart failure. 4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide 73-6691 has been shown to improve cardiac function and reduce pulmonary hypertension in animal models of heart failure, suggesting that it may have therapeutic potential in PAH. Another area of interest is the development of more selective and potent sGC inhibitors, which could lead to improved therapeutic outcomes and reduced side effects.

Méthodes De Synthèse

The synthesis of 4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide 73-6691 involves a multi-step process, starting with the reaction of 4-chloro-1-butanesulfonyl chloride with 2-amino-5-methylpyridine to form 4-(2-amino-5-methylpyridin-4-yl)butane-1-sulfonic acid chloride. This intermediate is then reacted with 2-aminomethyl-7-methyl-6-oxo-1,6-diazaspiro[4.5]decane to form the final product, 4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide 73-6691.

Applications De Recherche Scientifique

4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide 73-6691 has been widely studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases. In a study published in the Journal of Cardiovascular Pharmacology, 4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide 73-6691 was shown to improve cardiac function and reduce pulmonary hypertension in a rat model of heart failure. Another study published in the European Journal of Pharmacology demonstrated the potential of 4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide 73-6691 in the treatment of erectile dysfunction.

Propriétés

IUPAC Name

4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]decan-2-yl)-4-oxobutane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O4S/c1-15-7-3-5-13(12(15)18)6-8-16(10-13)11(17)4-2-9-21(14,19)20/h2-10H2,1H3,(H2,14,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQHUJDZHJZODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1=O)CCN(C2)C(=O)CCCS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.